4-(Dimethylamino)piperidine-4-carbonitrile

Description

Chemical Identity and Structural Features

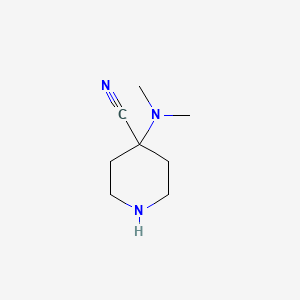

This compound possesses a distinctive molecular architecture that combines multiple functional groups within a single heterocyclic framework. The compound's systematic International Union of Pure and Applied Chemistry name is this compound, reflecting its structural composition of a piperidine ring substituted at the 4-position with both a dimethylamino group and a carbonitrile group. The molecular formula C8H15N3 indicates the presence of eight carbon atoms, fifteen hydrogen atoms, and three nitrogen atoms, resulting in a molecular weight of 153.22 grams per mole.

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is CN(C)C1(CCNCC1)C#N, which clearly depicts the connectivity of atoms within the molecule. The International Chemical Identifier string InChI=1S/C8H15N3/c1-11(2)8(7-9)3-5-10-6-4-8/h10H,3-6H2,1-2H3 provides a unique identifier for the compound, while the corresponding InChI Key NOHFNNLNFGDGMP-UHFFFAOYSA-N serves as a shortened version for database searches.

The three-dimensional structure of this compound features a chair conformation typical of six-membered saturated rings, with the 4-position substitution creating a quaternary carbon center. This quaternary carbon bears both the dimethylamino functionality and the carbonitrile group, resulting in a tetrahedral geometry around this central carbon atom. The dimethylamino group contributes basicity to the molecule due to the lone pair of electrons on the tertiary nitrogen, while the carbonitrile group provides electrophilic character and potential for further chemical transformations.

Table 1: Fundamental Chemical Properties of this compound

The compound exhibits interesting electronic properties due to the presence of multiple nitrogen atoms with different hybridization states. The piperidine nitrogen maintains sp3 hybridization and can act as a hydrogen bond acceptor, while the dimethylamino nitrogen also exhibits sp3 hybridization but with enhanced basicity due to the electron-donating methyl groups. The carbonitrile carbon displays sp hybridization, creating a linear arrangement with the nitrogen atom and contributing to the molecule's overall dipole moment.

Chemical identification databases have assigned this compound the Chemical Abstracts Service registry number 1082240-13-8, which serves as a unique identifier across scientific literature and commercial databases. The compound is also catalogued under various synonyms including 4-Dimethylamino-piperidine-4-carbonitrile, reflecting different naming conventions used in chemical literature.

Historical Context and Discovery

The development of this compound can be traced through database records and chemical literature, providing insights into its emergence as a compound of scientific interest. According to PubChem records, related piperidine-4-carbonitrile derivatives have been documented since the early 2000s, with the parent piperidine-4-carbonitrile structure first created in database systems around 2005. The specific 4-(dimethylamino) derivative represents a more recent addition to the chemical literature, reflecting advances in synthetic methodology for preparing substituted piperidine derivatives.

The historical development of this compound is closely linked to the broader evolution of piperidine chemistry and the recognition of nitrogen-containing heterocycles as privileged structures in medicinal chemistry. Piperidine derivatives have been subjects of intensive research since the late 19th century, with early work by Guareschi in 1897 demonstrating multicomponent reactions leading to piperidine-containing imides. This foundational work established the importance of piperidine scaffolds in synthetic chemistry and laid the groundwork for the development of more complex derivatives.

The synthesis of piperidine-4-carbonitrile derivatives gained momentum in the latter half of the 20th century as synthetic methodologies improved. The introduction of dimethylamino substituents at the 4-position represents a logical extension of earlier work on piperidine functionalization. Database records indicate that the compound was first registered in major chemical databases in the 2010s, suggesting that practical synthetic routes to this specific derivative were developed during this period.

Table 2: Timeline of Related Piperidine-4-carbonitrile Derivatives in Chemical Literature

The commercial availability of this compound through specialized chemical suppliers indicates its transition from a purely academic compound to one with practical synthetic applications. Companies such as Sigma-Aldrich and other research chemical suppliers now offer this compound with purities ranging from 80% to 98%, demonstrating the development of reliable synthetic procedures for its preparation.

The historical context also reveals the compound's relationship to other important piperidine derivatives, particularly those with pharmaceutical relevance. The structural similarity to compounds like 1-methyl-4-phenylpiperidine-4-carbonitrile, which is classified as a controlled substance due to its role as a precursor in pharmaceutical synthesis, highlights the importance of positional substitution in determining biological activity and regulatory status.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its unique combination of functional groups and its potential as a versatile synthetic intermediate. The compound exemplifies the importance of substituted piperidine derivatives in modern synthetic chemistry, particularly in the context of building block approaches to complex molecule synthesis. Recent advances in piperidine chemistry have emphasized the value of such polyfunctional derivatives for accessing diverse chemical space through selective transformations of individual functional groups.

The dimethylamino functionality provides the compound with nucleophilic character, making it susceptible to alkylation reactions and capable of participating in various substitution mechanisms. This basicity can be exploited in synthetic sequences where controlled protonation or metal coordination is required. The presence of the tertiary amine also enables the compound to serve as a ligand in coordination chemistry applications, potentially forming stable complexes with transition metals that could serve as catalysts or synthetic intermediates.

The carbonitrile group represents a particularly valuable functional handle for synthetic manipulations. Nitriles can undergo hydrolysis to yield carboxylic acids or carboxamides, reduction to primary amines, or addition reactions with various nucleophiles. This versatility makes this compound an attractive starting material for the synthesis of diversely functionalized piperidine derivatives. The ability to selectively transform the nitrile group while preserving the dimethylamino functionality, or vice versa, provides multiple pathways for structural modification.

Table 3: Synthetic Transformations Possible with this compound

| Functional Group | Potential Transformation | Expected Product Type | Synthetic Utility |

|---|---|---|---|

| Carbonitrile | Hydrolysis | Carboxylic acid derivative | Amide formation, esterification |

| Carbonitrile | Reduction | Primary amine derivative | Further alkylation, acylation |

| Carbonitrile | Grignard addition | Ketone derivative | Carbonyl chemistry |

| Dimethylamino | Alkylation | Quaternary ammonium salt | Ion exchange, Phase transfer |

| Dimethylamino | Oxide formation | Amine oxide | Mild oxidizing agent |

| Piperidine nitrogen | Protection/alkylation | N-substituted derivatives | Protecting group strategies |

The compound's role as a building block is particularly significant in the context of pharmaceutical chemistry, where piperidine-containing structures are prevalent among marketed drugs and drug candidates. The presence of multiple nitrogen atoms provides opportunities for hydrogen bonding interactions with biological targets, while the conformational flexibility of the piperidine ring allows for adaptation to various binding sites. Research has shown that piperidine derivatives can exhibit a wide range of biological activities, making substituted variants like this compound valuable for medicinal chemistry investigations.

The synthetic accessibility of this compound through modern piperidine synthesis methodologies adds to its significance. Recent developments in piperidine chemistry have provided multiple routes to functionalized piperidines, including multicomponent reactions, radical cyclizations, and metal-catalyzed approaches. These methodological advances have made it possible to prepare complex piperidine derivatives with high efficiency and selectivity, contributing to the compound's availability for research applications.

Furthermore, the compound serves as a model system for understanding structure-activity relationships in piperidine chemistry. The specific positioning of functional groups at the 4-carbon creates a unique electronic environment that can influence reactivity patterns and conformational preferences. Studies of such model compounds contribute to the broader understanding of how substitution patterns affect the properties of piperidine derivatives, informing the design of new compounds with desired characteristics.

Properties

IUPAC Name |

4-(dimethylamino)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-11(2)8(7-9)3-5-10-6-4-8/h10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHFNNLNFGDGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCNCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082240-13-8 | |

| Record name | 4-(dimethylamino)piperidine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-(Dimethylamino)piperidine-4-carbonitrile is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in different biological contexts, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a dimethylamino group and a carbonitrile functional group. Its unique structure contributes to its biological activity, particularly in targeting specific enzymes and receptors.

This compound exhibits its biological effects primarily through interactions with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurochemical signaling and potentially affecting cognitive functions.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Anticancer Activity : Research indicates that this compound may possess significant anticancer properties. For instance, it has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC3) cells. Studies have reported IC50 values indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains. This potential makes it a candidate for further investigation in the development of new antibacterial agents.

Anticancer Efficacy

A significant study evaluated the compound's effect on MCF7 cells, revealing an IC50 value of approximately 10 μM, indicating substantial cytotoxicity. The study highlighted that the compound induced apoptosis and caused cell cycle arrest at the G0/G1 phase, suggesting a mechanism involving DNA damage response .

Antimicrobial Activity

Another investigation focused on the antibacterial properties of this compound against Staphylococcus aureus. The results indicated that the compound showed promising antibacterial effects, warranting further exploration into its potential as an antimicrobial agent .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | IC50 (μM) | Target |

|---|---|---|---|

| 5-Fluorouracil | Anticancer | 17.02 | MCF7 |

| This compound | Anticancer | ~10 | MCF7 |

| Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate | Antimicrobial | Not specified | Various bacteria |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of compounds containing piperidine moieties, including 4-(dimethylamino)piperidine-4-carbonitrile, in cancer therapy. These compounds have demonstrated promising anticancer properties through mechanisms such as apoptosis induction and cytotoxicity against various cancer cell lines. For instance, a study involving a related piperidine derivative showed enhanced cytotoxic effects in hypopharyngeal tumor cells compared to the reference drug bleomycin, indicating a potential pathway for developing new anticancer agents .

1.2 Alzheimer's Disease Treatment

Piperidine derivatives have also been explored for their efficacy in treating neurodegenerative diseases like Alzheimer's. Compounds with piperidine structures have been shown to inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in the pathophysiology of Alzheimer's disease. The introduction of a piperidine moiety significantly improved the brain exposure of dual inhibitors, enhancing their therapeutic potential .

1.3 Kinase Inhibition

The compound has been utilized in the development of novel kinase inhibitors targeting SRC family kinases involved in cancer progression. One study reported that derivatives containing the piperidine structure exhibited high potency and selectivity against these kinases, showcasing their potential as targeted cancer therapies .

Agricultural Applications

2.1 Insecticidal Properties

The incorporation of piperidine derivatives into agrochemical formulations has led to the development of effective insecticides. For example, spiro compounds derived from piperidine have been engineered to act on acetyl-coenzyme A carboxylase, a critical enzyme in fatty acid biosynthesis in insects. These compounds demonstrated systemic properties that allow for effective plant protection against pests, making them valuable in agricultural practices .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves straightforward organic reactions that can be optimized for yield and purity. Understanding the structure-activity relationship (SAR) is crucial for enhancing the biological activity of this compound. For instance, modifications to the piperidine ring or substituents can significantly alter its pharmacological properties, making SAR studies essential for drug development .

Data Tables

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of piperidine derivatives against MCF7 breast cancer cells. The results indicated that modifications to the dimethylamino group significantly enhanced antiproliferative activity, leading to new leads for further development .

Case Study 2: Agricultural Innovation

Research into spiro derivatives containing piperidine revealed their effectiveness as proinsecticides, with one compound showing translaminar systemic activity that protects plants from arthropod pests effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine-4-carbonitrile Derivatives

Substituent Variations and Physicochemical Properties

The table below highlights key differences in substituents and properties among piperidine-4-carbonitrile derivatives:

Key Observations:

- Solubility: The dimethylamino group in the target compound enhances water solubility compared to halogenated derivatives (e.g., ).

- Reactivity: The nitrile group in the target compound can be reduced to an aminomethyl group (e.g., forming 4-(aminomethyl)piperidine), a transformation less feasible in sterically hindered analogs like .

Research Findings and Trends

- Reactivity: The nitrile group in this compound is more reactive toward reduction (e.g., LiAlH₄) than in halogenated derivatives due to reduced steric hindrance.

- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit higher thermal stability, making them suitable for high-temperature reactions.

- Biological Activity : Bulkier substituents (e.g., benzyl) reduce membrane permeability but improve target specificity in enzyme inhibition.

Preparation Methods

Quaternization and Salt Formation

A crucial step involves quaternizing a pyridine or piperidine derivative to form a quaternary ammonium salt, such as N-[4-pyridyl]pyridinium chloride hydrochloride. This is achieved by reacting the starting heterocycle with a quaternizing agent like thionyl chloride in the presence of an organic solvent such as ethyl acetate.

| Step | Conditions |

|---|---|

| Solvent | Ethyl acetate (recovered and recycled) |

| Quaternizing agent | Thionyl chloride |

| Temperature | Maintained below 35 °C during addition; reflux at 77-80 °C for 4 hours |

| Pressure | Atmospheric, followed by mild vacuum (400-600 mm Hg) for solvent recovery |

| Outcome | Formation of N-[4-pyridyl]pyridinium chloride hydrochloride salt |

After reflux, ethyl acetate and unreacted thionyl chloride are distilled off and recovered for reuse, enhancing process economy and environmental safety.

Amination with N,N-Dimethylformamide

The quaternary salt is then aminated by refluxing with N,N-dimethylformamide (DMF). This step converts the salt into the 4-dimethylaminopyridine intermediate.

| Parameter | Details |

|---|---|

| Reagents | N-[4-pyridyl]pyridinium chloride hydrochloride and N,N-dimethylformamide |

| Reaction vessel | Round bottom flask with stirrer and reflux condenser |

| Temperature | Slowly heated from 50-60 °C to reflux at 140-155 °C |

| Reflux time | 2 to 3 hours |

| Post-reaction | Pyridine distilled off under atmospheric pressure followed by vacuum distillation |

This step requires careful temperature control to ensure complete reaction and minimize side products.

Hydrolysis and Extraction

Following amination, the reaction mixture is hydrolyzed with a base such as 10% sodium hydroxide solution to maintain pH between 10 and 12. This step facilitates the removal of inorganic impurities and prepares the mixture for organic extraction.

| Solvent used for extraction | Benzene (preferred) or chloroform (less preferred due to emulsions) |

| Extraction steps | Multiple extractions to ensure complete recovery |

| Phase separation | Filtration to remove precipitates, then separation of organic phase |

| Solvent recovery | Distillation under vacuum to recover benzene or chloroform |

Benzene extraction is favored because it avoids emulsion formation, facilitating easier phase separation and solvent recovery.

Purification by Vacuum Distillation

The crude 4-(Dimethylamino)piperidine-4-carbonitrile is purified by vacuum distillation using a fractionating column. This step yields the product as white to off-white crystalline solid with high purity (typically >99% by gas chromatography).

| Purification step | Details |

|---|---|

| Distillation pressure | High vacuum conditions |

| Equipment | Fractionating column |

| Product yield | Approximately 63-65 mol% based on starting pyridinium salt |

| Product purity | 99.38% to 99.85% (GC analysis) |

The use of vacuum distillation minimizes thermal decomposition and improves product quality.

Comparative Data Summary

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Quaternization | Pyridine + Thionyl chloride + Ethyl acetate | N/A | N/A | Ethyl acetate recovered and recycled |

| Amination | N-[4-pyridyl]pyridinium chloride + DMF, reflux 140-155 °C, 2-3 h | N/A | N/A | Pyridine distilled off post-reaction |

| Hydrolysis & Extraction | 10% NaOH, pH 10-12; extraction with benzene or chloroform | N/A | N/A | Benzene preferred due to less emulsion |

| Final Purification | Vacuum distillation with fractionating column | 63.8-65.0 | 99.38-99.85 | High purity product obtained |

Research Findings and Industrial Considerations

- The described process avoids hazardous cyanide by-products common in alternative methods, improving safety for industrial scale-up.

- Recovery and recycling of solvents like ethyl acetate and benzene reduce environmental impact and cost.

- The method provides a balance of high yield and high purity, essential for pharmaceutical or fine chemical applications.

- Alternative solvents such as chloroform cause emulsions, complicating extraction and reducing solvent recovery efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.